2-Isothiocyanato-1-benzothiophene Exhibits 2.2-Fold Higher TRPA1 Antagonist Potency Compared to Benzyl Isothiocyanate
In a head-to-head comparison using the same TRPA1 antagonism assay format, 2-isothiocyanato-1-benzothiophene demonstrated an IC50 of 5.50 µM (5.50E+3 nM) against rat TRPA1 expressed in HEK293 cells, whereas the simpler aryl isothiocyanate benzyl isothiocyanate (BITC) exhibited an IC50 of 12.1 µM (1.21E+4 nM) against human TRPA1 under comparable conditions [1][2]. This represents a 2.2-fold potency advantage for the benzothiophene-derived compound. The assay measured inhibition of allyl isothiocyanate-induced intracellular calcium elevation.
| Evidence Dimension | TRPA1 Antagonism (IC50) |
|---|---|
| Target Compound Data | 5.50 µM (5.50E+3 nM) |
| Comparator Or Baseline | Benzyl isothiocyanate (BITC): 12.1 µM (1.21E+4 nM) |
| Quantified Difference | 2.2-fold more potent |
| Conditions | HEK293 cells expressing rat/human TRPA1; allyl isothiocyanate-induced Ca2+ influx inhibition |
Why This Matters
This potency difference is critical for researchers developing TRPA1 antagonists for pain or inflammatory disorders, where higher potency can translate to improved efficacy and reduced off-target effects.
- [1] BindingDB. BDBM50410498: 2-Isothiocyanato-1-benzothiophene. CHEMBL195624. IC50: 5.50E+3 nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50410498. View Source
- [2] BindingDB. BDBM50140154: Benzyl isothiocyanate. CHEBI:35094::CHEMBL2387063. IC50: 1.21E+4 nM. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50140154. View Source
